molecular formula C9H6Cl2FN3 B1427956 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249604-96-3

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1427956
CAS No.: 1249604-96-3
M. Wt: 246.07 g/mol
InChI Key: LFRONVXGXQDPSL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a chloromethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from 3-chloro-4-fluoroaniline.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the triazole compound.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
  • 1-(4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
  • 1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Uniqueness

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-9(12)8(11)3-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRONVXGXQDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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